9,9-二十二烷基芴-2,7-二硼酸

描述

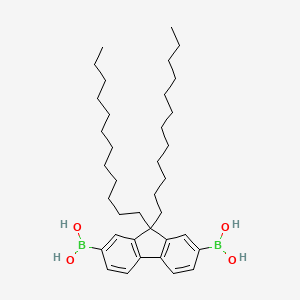

9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C37H60B2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two boronic acid groups at the 2 and 7 positions of the fluorene ring. The compound is characterized by the presence of two dodecyl (C12H25) chains attached to the 9-position of the fluorene core. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

科学研究应用

9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with applications in scientific research, particularly in the synthesis of complex organic molecules and polymers . It belongs to a class of fluorene derivatives that are of interest in materials science due to their unique optical and electronic properties . The presence of didodecyl (long alkyl) chains on the fluorene core enhances the solubility and processability of the compound, making it useful for various applications . The boronic acid groups attached to the fluorene core are reactive handles that allow for further chemical modifications and cross-coupling reactions .

Scientific Research Applications

9,9-Didodecylfluorene-2,7-diboronic acid is used in the following scientific research applications:

- Synthesis of conjugated polymers: It serves as a building block in the synthesis of conjugated polymers, which are used in organic electronics . The boronic acid groups enable the polymerization with other monomers through Suzuki-Miyaura coupling or related reactions .

- Organic electronics: These polymers find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . The fluorene core contributes to the photophysical properties of the resulting materials, influencing their emission characteristics and charge transport properties .

- Cross-coupling reactions: The boronic acid groups participate in cross-coupling reactions like Suzuki-Miyaura couplings, which are employed to create extended pi-conjugated systems. These systems are of interest for their electronic and optical properties .

- Sensors: It is used in the creation of sensors and chemically responsive materials . The boronic acid esters can interact with various analytes, leading to changes in the material’s optical properties .

Usage and Synthesis

9,9-Didodecylfluorene-2,7-diboronic acid is a reactant involved in the synthesis of luminescent alternating boron quinolate-fluorene .

Impact of fluorine substitution upon the photovoltaic properties

In a study of the impact of fluorine substitution upon the photovoltaic properties, 9,9-Didodecylfluorene-2,7-diboronic acid (97%) was purchased from commercial sources . In this study, larger solubilising alkyl chains were attached to the fluorene moiety to yield poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)-5,6-difluorobenzo-2,1,3-thiadiazole] .

Synthesis of 9,9–Didecylfluorene–2,7–bis(5–salicylaldehyde)

作用机制

Target of Action

It is known that this compound is used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers .

Mode of Action

It is known to participate in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Biochemical Pathways

It is known to be involved in the synthesis of luminescent alternating boron quinolate-fluorene copolymers . These copolymers can be used in the fabrication of light-emitting diodes (LEDs), suggesting a role in optoelectronic pathways .

Result of Action

Its role in the synthesis of luminescent alternating boron quinolate-fluorene copolymers suggests that it contributes to the luminescent properties of these materials .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecylfluorene-2,7-diboronic acid typically involves the following steps:

Synthesis of 9,9-Didodecylfluorene: This is achieved by alkylating fluorene with dodecyl bromide in the presence of a strong base such as potassium tert-butoxide.

Bromination: The 9,9-Didodecylfluorene is then brominated at the 2 and 7 positions using N-bromosuccinimide (NBS) to yield 2,7-dibromo-9,9-didodecylfluorene.

Industrial Production Methods: While specific industrial production methods for 9,9-Didodecylfluorene-2,7-diboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the desired product .

化学反应分析

Types of Reactions: 9,9-Didodecylfluorene-2,7-diboronic acid primarily undergoes:

Suzuki-Miyaura Coupling Reactions: This is a palladium-catalyzed cross-coupling reaction between boronic acids and halides to form biaryl compounds. It is widely used in the synthesis of complex organic molecules.

Oxidation and Reduction Reactions: The boronic acid groups can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Fluorene Derivatives: Various substituted fluorene derivatives can be synthesized depending on the reactants used.

相似化合物的比较

9,9-Dioctylfluorene-2,7-diboronic acid: Similar structure but with octyl chains instead of dodecyl chains.

9,9-Dihexylfluorene-2,7-diboronic acid: Contains hexyl chains.

Benzene-1,4-diboronic acid: A simpler boronic acid derivative without the fluorene core .

Uniqueness: 9,9-Didodecylfluorene-2,7-diboronic acid is unique due to its long dodecyl chains, which impart increased solubility and processability in organic solvents. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .

生物活性

9,9-Didodecylfluorene-2,7-diboronic acid (DDBA) is a boronic acid derivative of fluorene, notable for its applications in organic electronics and materials science. Its unique structure imparts significant biological activity, particularly in the fields of drug delivery, biosensing, and as a polymeric building block for advanced materials. This article explores the biological activity of DDBA through various studies and findings.

- Molecular Formula : C25H36B2O4

- Molecular Weight : 422.17 g/mol

- CAS Number : 71102-06-1

- Solubility : Slightly soluble in water; more soluble in organic solvents.

1. Drug Delivery Systems

DDBA has been investigated for its potential in drug delivery due to its ability to form stable complexes with various therapeutic agents. Its boronic acid moiety allows for reversible binding with diols, enhancing the release profile of drugs in physiological conditions.

Case Study :

A study demonstrated that DDBA can be used to create polymeric micelles that encapsulate anticancer drugs. These micelles showed improved solubility and stability compared to free drugs, leading to enhanced therapeutic efficacy in vitro against cancer cell lines .

2. Biosensing

The fluorescent properties of DDBA make it suitable for biosensing applications. Its ability to interact with biomolecules allows for the development of sensors that can detect specific analytes based on fluorescence changes.

Research Findings :

Recent research indicated that DDBA-based sensors could detect glucose levels by utilizing the binding affinity of boronic acids to diols present in glucose. The sensor exhibited a linear response within clinically relevant ranges, showcasing its potential for real-time monitoring of glucose levels in diabetic patients .

Polymer Synthesis and Properties

DDBA is also used as a monomer in the synthesis of conjugated polymers which have applications in organic photovoltaics and light-emitting diodes (OLEDs).

| Polymer | Molecular Weight (Mn) | Photovoltaic Efficiency (%) |

|---|---|---|

| Poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)-5,6-difluorobenzo-2,1,3-thiadiazole] | 9700 Da | 4.4% |

| Poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] | 20500 Da | 3.8% |

These polymers exhibit excellent solubility and film-forming capabilities, essential for device fabrication .

The biological activity of DDBA can be attributed to its interactions at the molecular level:

属性

IUPAC Name |

(7-borono-9,9-didodecylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWUNIPUPZNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392840 | |

| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-86-0 | |

| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 9,9-Didodecylfluorene-2,7-diboronic acid in the synthesis of luminescent polymers?

A1: 9,9-Didodecylfluorene-2,7-diboronic acid serves as a crucial building block in the synthesis of π-conjugated copolymers. The research paper describes its use in a Suzuki cross-coupling reaction with 5,7-dibromo-8-benzylquinoline. This reaction, facilitated by a palladium catalyst (palladium(II) acetate) and a ligand (S-Phos), results in a boron tribromide and benzyloxyquinoline-based polyfluorene. This polyfluorene then undergoes further modification to yield the final luminescent polymers. []

Q2: How does the structure of the resulting polymers influence their optical properties?

A2: The Suzuki cross-coupling reaction allows for the incorporation of both fluorene and quinoline units into the polymer backbone. [] The researchers observed that the formation of boron complexes in the final polymers led to a redshift in both absorption and photoluminescence spectra compared to the initial polyfluorene derivative. This shift is attributed to a decrease in the LUMO energy level, supported by DFT calculations on model compounds. [] Essentially, the specific arrangement of these units, alongside the boron complexation, dictates the polymer's light absorption and emission characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。